molecular formula C8H13BN2O2S B14867527 2-(Cyclopentylamino)thiazole-4-boronic acid

2-(Cyclopentylamino)thiazole-4-boronic acid

Cat. No.: B14867527
M. Wt: 212.08 g/mol
InChI Key: PEUUUBSTTWPKBZ-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)thiazole-4-boronic acid is a boronic acid derivative with the molecular formula C8H13BN2O2S and a molecular weight of 212.08 g/mol . This compound features a thiazole ring substituted with a cyclopentylamino group and a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylamino)thiazole-4-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction employs a palladium catalyst to couple an aryl or vinyl halide with a boronic acid or boronate ester. The general reaction conditions include the use of a base such as potassium carbonate or sodium hydroxide, and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of boronic acids often involves the direct borylation of aryl halides using bis(pinacolato)diboron (B2pin2) under palladium catalysis. This method is favored due to its high yield and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentylamino)thiazole-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-(Cyclopentylamino)thiazole-4-boronic acid is unique due to its combination of a thiazole ring and a boronic acid moiety, which provides both stability and reactivity. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H13BN2O2S

Molecular Weight

212.08 g/mol

IUPAC Name

[2-(cyclopentylamino)-1,3-thiazol-4-yl]boronic acid

InChI

InChI=1S/C8H13BN2O2S/c12-9(13)7-5-14-8(11-7)10-6-3-1-2-4-6/h5-6,12-13H,1-4H2,(H,10,11)

InChI Key

PEUUUBSTTWPKBZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CSC(=N1)NC2CCCC2)(O)O

Origin of Product

United States

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